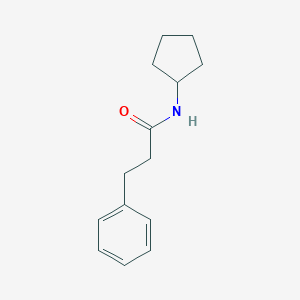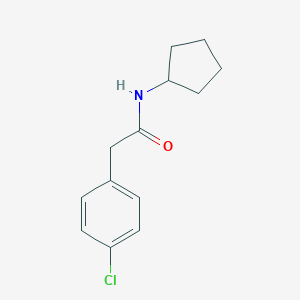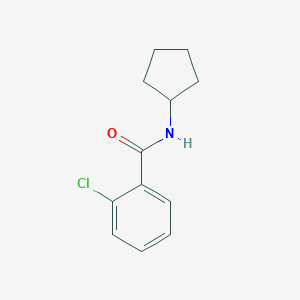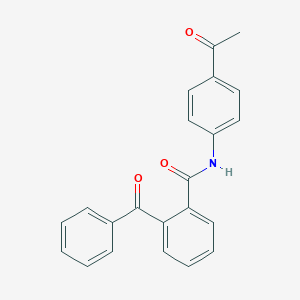
N-(4-acetylphenyl)-2-benzoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-benzoylbenzamide, commonly known as ABBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABBA is a member of the benzamide family and has a molecular weight of 331.35 g/mol. The compound has a white crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and chloroform. ABBA has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of ABBA is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. ABBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which causes changes in chromatin structure and gene expression. ABBA has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
ABBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, ABBA has been shown to enhance plant growth and improve crop yield by increasing photosynthesis and nutrient uptake.
実験室実験の利点と制限
ABBA has several advantages for lab experiments, including its high purity and solubility in organic solvents. ABBA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, ABBA has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
Future research on ABBA could focus on its potential as an anticancer agent, particularly in combination with other drugs. Studies could also investigate the use of ABBA as a treatment for inflammatory diseases such as arthritis. In agriculture, research could focus on optimizing the use of ABBA to enhance plant growth and improve crop yield. In material science, ABBA could be used as a building block for the synthesis of novel materials with unique properties.
合成法
The synthesis of ABBA involves the reaction of 4-acetylphenyl isocyanate with 2-hydroxybenzophenone in the presence of a catalyst. The reaction takes place in a solvent such as diethyl ether or dichloromethane and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure ABBA.
科学的研究の応用
ABBA has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, ABBA has shown promising results as an anticancer agent. Studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, ABBA has been studied for its ability to enhance plant growth and improve crop yield. In material science, ABBA has been used as a building block for the synthesis of novel materials with unique properties.
特性
分子式 |
C22H17NO3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-benzoylbenzamide |
InChI |
InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |
InChIキー |
KFVIADQVHIZTCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





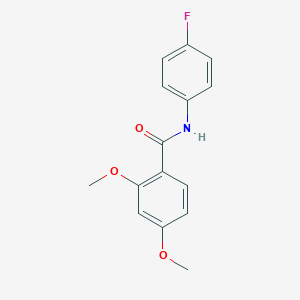
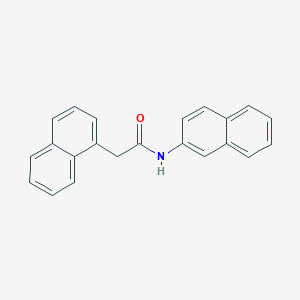

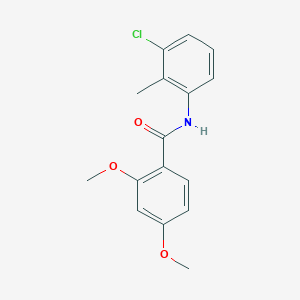
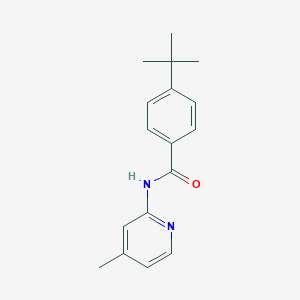
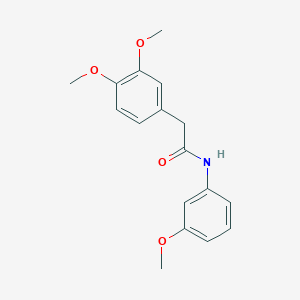
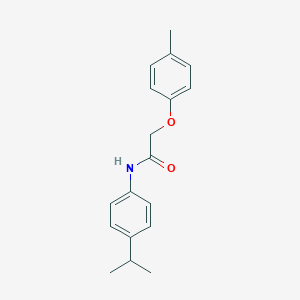

![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
